1H-Pyrrol-2(3H)-one
Overview
Description
1H-Pyrrol-2(3H)-one, also known as 2-Pyrrolidinone, is a heterocyclic organic compound with the molecular formula C₄H₅NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is a lactam, which is a cyclic amide, and it plays a significant role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2(3H)-one can be synthesized through several methods. One common method involves the cyclization of γ-aminobutyric acid (GABA) under acidic conditions. Another method includes the reduction of succinimide using lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of succinimide. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinimide.
Reduction: Reduction of this compound can yield pyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Succinimide.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of several natural products.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, resins, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrol-2(3H)-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a precursor to neurotransmitters such as gamma-aminobutyric acid (GABA). Its derivatives may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Pyrrolidine: A fully saturated analog of 1H-Pyrrol-2(3H)-one.
Succinimide: An oxidized form of this compound.
2-Pyrrolidinone: Another name for this compound, emphasizing its lactam structure.
Uniqueness: this compound is unique due to its lactam structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,3-dihydropyrrol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESAWGOYVNHLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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